molecular formula C21H20N4OS2 B295230 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B295230
M. Wt: 408.5 g/mol
InChI Key: PSFQFRHHYLDYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not well understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, the compound has certain limitations, including its poor solubility in water and low bioavailability.

Future Directions

There are several future directions for the study of 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One of the significant areas of research is the development of novel drug formulations for improved bioavailability and efficacy. The compound's potential use as an anti-viral agent also needs to be explored further. Additionally, studies are required to elucidate the exact mechanism of action of the compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies. Its potent anti-inflammatory and anti-cancer properties make it an attractive candidate for further research and development. However, the compound's limitations, including its poor solubility in water and low bioavailability, need to be addressed for its successful translation into clinical applications.

Synthesis Methods

The synthesis of 3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported using different methods. One of the commonly used methods involves the reaction of 2-mercapto-1H-benzimidazole with 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of allyl bromide and potassium carbonate. The reaction is carried out in dimethylformamide and refluxed for several hours. The resulting product is purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3-allyl-2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use as an anti-viral agent.

Properties

Molecular Formula

C21H20N4OS2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H20N4OS2/c1-2-11-25-20(26)18-13-7-3-6-10-16(13)28-19(18)24-21(25)27-12-17-22-14-8-4-5-9-15(14)23-17/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,22,23)

InChI Key

PSFQFRHHYLDYOY-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=NC4=CC=CC=C4N3)SC5=C2CCCC5

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=NC4=CC=CC=C4N3)SC5=C2CCCC5

Origin of Product

United States

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